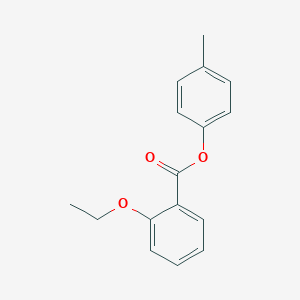
(4-Methylphenyl) 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl) 2-ethoxybenzoate is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C16H16O3. This compound is used in various fields of research, including chemistry, pharmacology, and biochemistry.
Scientific Research Applications
(4-Methylphenyl) 2-ethoxybenzoate is commonly used in scientific research as a reference standard for analytical methods. It is also used as a starting material for the synthesis of other compounds. In pharmacology, this compound is used as a model compound for the development of new drugs. It is also used as a tool to study the mechanism of action of various drugs.
Mechanism of Action
The mechanism of action of (4-Methylphenyl) 2-ethoxybenzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, (4-Methylphenyl) 2-ethoxybenzoate may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
(4-Methylphenyl) 2-ethoxybenzoate has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties. However, the effects of this compound on humans are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Methylphenyl) 2-ethoxybenzoate in lab experiments is its availability and low cost. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on (4-Methylphenyl) 2-ethoxybenzoate. One direction is to further study its mechanism of action and its effects on different biological systems. Another direction is to develop new drugs based on the structure of this compound. Additionally, researchers can investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (4-Methylphenyl) 2-ethoxybenzoate is a chemical compound that is commonly used in scientific research. It is synthesized through the esterification reaction and is used as a reference standard for analytical methods and a starting material for the synthesis of other compounds. Its mechanism of action is believed to be the inhibition of COX, which may have anti-inflammatory and analgesic effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research.
Synthesis Methods
(4-Methylphenyl) 2-ethoxybenzoate can be synthesized through the esterification reaction between 4-methylphenol and 2-ethoxybenzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The product is then purified through distillation or recrystallization.
properties
CAS RN |
80008-63-5 |
|---|---|
Product Name |
(4-Methylphenyl) 2-ethoxybenzoate |
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(4-methylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-14(15)16(17)19-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI Key |
YNXPPXHCUZSSIR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C |
Other CAS RN |
80008-63-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

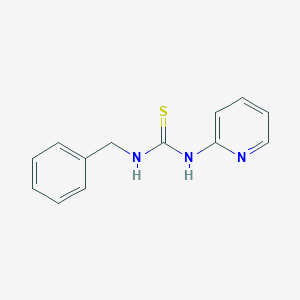

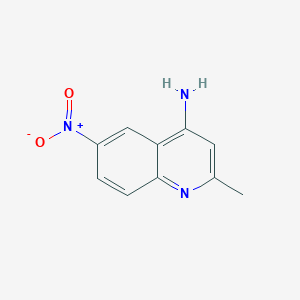
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
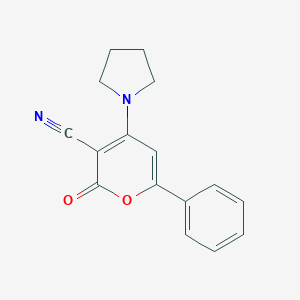
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
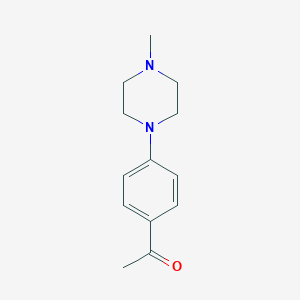
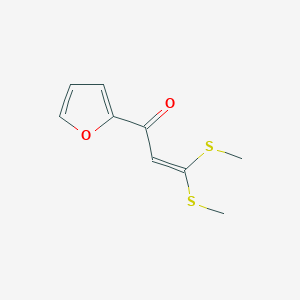
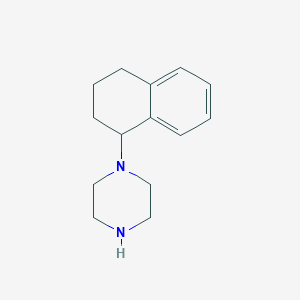

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)